molecular formula C14H9NO2 B182446 5-Phenylisatin CAS No. 109496-98-2

5-Phenylisatin

Cat. No.: B182446
CAS No.: 109496-98-2
M. Wt: 223.23 g/mol
InChI Key: SCYQIRIBDBKXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylisatin is a derivative of isatin, a heterocyclic compound with a core structure that appears in many biologically active molecules and pharmaceutical agents. Isatin derivatives, including this compound, have been reported to possess a broad spectrum of biological activities such as anticancer, antidepressant, anticonvulsant, antifungal, anti-HIV, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

5-Phenylisatin has been found to interact with various biomolecules, contributing to its potential biological activities Studies have indicated that the N-substituted benzyl and C-5 substituted phenyl groups greatly enhance their cytotoxic activity .

Cellular Effects

This compound has shown significant effects on various types of cells. For instance, it has demonstrated cytotoxicity against human leukemia K562 cells . Moreover, treatment with certain derivatives of this compound significantly inhibited liver cancer HepG2 cells proliferation and migration .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being explored. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenylisatin can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminobiphenyl with diethyl ketomalonate . The reaction typically proceeds through several steps, including cyclization and oxidation, to yield the final product. The structures of the synthesized compounds are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isatin derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of a phenyl group at the 5-position, which enhances its cytotoxic activity against certain cancer cell lines. This structural modification allows for specific interactions with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

5-phenyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYQIRIBDBKXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylisatin
Reactant of Route 2
Reactant of Route 2
5-Phenylisatin
Reactant of Route 3
Reactant of Route 3
5-Phenylisatin
Reactant of Route 4
Reactant of Route 4
5-Phenylisatin
Reactant of Route 5
Reactant of Route 5
5-Phenylisatin
Reactant of Route 6
Reactant of Route 6
5-Phenylisatin
Customer
Q & A

Q1: The research article mentions "cytotoxic studies" of 5-phenylisatin derivatives. What do these studies reveal about the potential anti-cancer mechanism of these compounds?

A1: While the provided abstract doesn't detail the specific mechanisms, the mention of "cytotoxic studies" [] suggests that the researchers investigated the ability of these novel this compound derivatives to kill cancer cells directly. Further research is needed to elucidate the precise mechanisms underlying this observed cytotoxicity. This could involve investigating whether these compounds induce apoptosis (programmed cell death), inhibit cell cycle progression, or exert their effects through other pathways relevant to cancer cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.